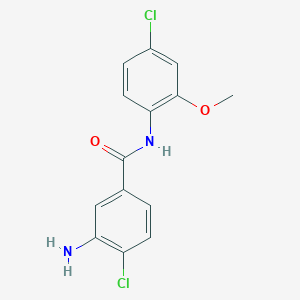
3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide is an organic compound with a complex structure, featuring both amino and chloro substituents on a benzamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloro-2-methoxyaniline, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Acylation: The resulting amine is then acylated with 4-chlorobenzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the amino group.
3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a different substitution pattern.
Uniqueness
3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
特性
CAS番号 |
88318-45-0 |
|---|---|
分子式 |
C14H12Cl2N2O2 |
分子量 |
311.2 g/mol |
IUPAC名 |
3-amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-13-7-9(15)3-5-12(13)18-14(19)8-2-4-10(16)11(17)6-8/h2-7H,17H2,1H3,(H,18,19) |
InChIキー |
IWUNEUZTYIKSDG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid](/img/structure/B14403198.png)
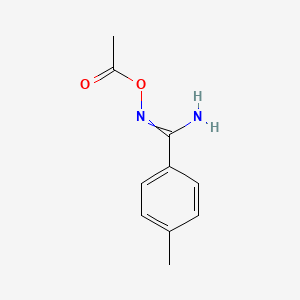
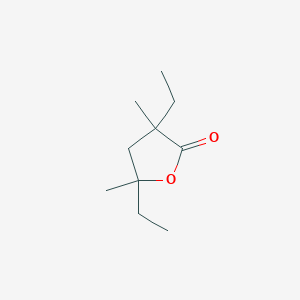
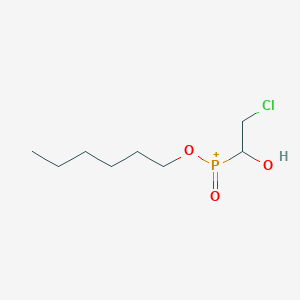
![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
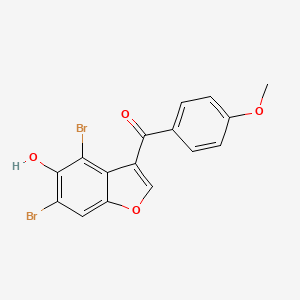
![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)
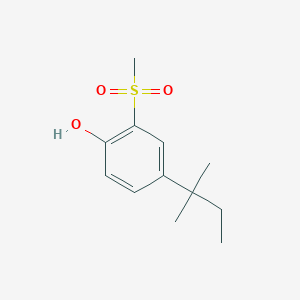
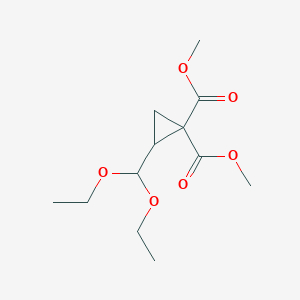
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)

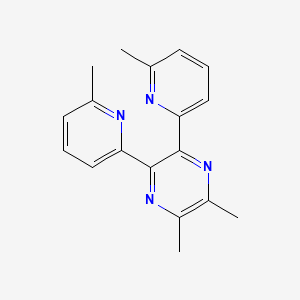
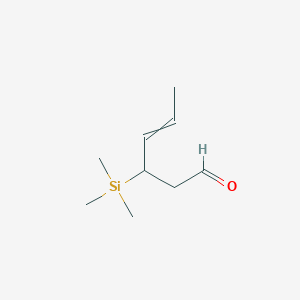
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
